trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)

Catalog No.
S861642
CAS No.
93940-19-3
M.F
C16H27NO4
M. Wt
297.395
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-trans-4,4'-Iminodimethylenedi(cyclohexanecar...

CAS Number

93940-19-3

Product Name

trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)

IUPAC Name

4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C16H27NO4

Molecular Weight

297.395

InChI

InChI=1S/C16H27NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h11-14,17H,1-10H2,(H,18,19)(H,20,21)

InChI Key

XHPXSMWMAJGYBS-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNCC2CCC(CC2)C(=O)O)C(=O)O

Synonyms

[trans(trans)]-(4,4’-[Iminobis(methylene)]biscyclohexanecarboxylic Acid; trans,trans-4,4’-(Iminodimethylene)di(cyclohexanecarboxylic) Acid;

Chemical Identity

trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid), also known as tranexamic acid dimer or tranexamic acid impurity A, is a chemical compound with the formula C16H27NO4. It is a white to off-white solid that is slightly soluble in water and methanol PubChem: .

Research Focus

The primary research focus for trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) is not as a target molecule itself, but rather as an impurity in the drug tranexamic acid. Tranexamic acid is a medication used to control bleeding PubChem: . Researchers investigate the presence and potential effects of this impurity during the development, manufacturing, and quality control processes of tranexamic acid.

Trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) is a chemical compound with the molecular formula C16H27NO4C_{16}H_{27}NO_{4} and a molecular weight of approximately 297.39 g/mol. This compound features a unique structure characterized by two cyclohexanecarboxylic acid moieties connected by an imino group. Its hydrophobic nature allows for solubility in water, making it an interesting subject of study in various chemical and biological contexts .

As an impurity, trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) does not possess a specific mechanism of action within the human body.

There is no specific data available on the toxicity or hazards of trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) itself. However, as an impurity in a pharmaceutical product, its presence needs to be minimized to ensure the safety and efficacy of the drug [].

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The imino group can react with amines to form amides, which may alter the compound's properties.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may undergo decarboxylation, leading to the formation of simpler compounds.

These reactions can be utilized in synthetic pathways for creating derivatives or related compounds.

The synthesis of trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) typically involves:

  • Condensation Reaction: Combining cyclohexanecarboxylic acid with an appropriate amine under controlled conditions to form the imino linkage.
  • Purification: The crude product can be purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

These methods allow for the targeted synthesis of this compound in laboratory settings.

Trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) has several potential applications:

  • Research: It is utilized as a reference compound in studies related to tranexamic acid and its derivatives.
  • Pharmaceutical Development: Its structural characteristics may lend themselves to the development of new therapeutic agents, particularly in the realm of hemostasis and blood clotting disorders.
  • Chemical Industry: The compound may serve as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural or functional similarities with trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid). These include:

Compound NameStructure CharacteristicsUnique Features
Tranexamic AcidAmino acid derivativeKnown for antifibrinolytic properties
4-Aminobenzoic AcidAromatic amineUsed in dye and pharmaceutical applications
2-(Aminomethyl)cyclohexanecarboxylic AcidCyclohexane derivativePotential use as a building block in organic synthesis

Trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) is unique due to its specific linkage between cyclohexanecarboxylic acids through an imino group, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

-0.5

Dates

Last modified: 04-15-2024

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